molecular formula C10H9BrN2O B11866002 3-Bromo-8-methoxyquinolin-2-amine

3-Bromo-8-methoxyquinolin-2-amine

Cat. No.: B11866002
M. Wt: 253.09 g/mol
InChI Key: MVMOGLCQWJSIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-methoxyquinolin-2-amine is a brominated and methoxylated quinoline derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest for the development of novel therapeutic agents, particularly within the field of neuroscience. Its molecular structure, featuring a bromine atom and a methoxy group on a quinoline scaffold, makes it a valuable precursor for further chemical modifications, including palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination . Recent scientific investigations into structurally related N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have highlighted the potential of this chemical class in targeting pathological protein aggregates. These derivatives have shown high binding affinity for α-synuclein fibrils, which are a hallmark of Parkinson's disease, suggesting that 3-Bromo-8-methoxyquinolin-2-amine could be a key building block in the synthesis of potential positron emission tomography (PET) radiotracers for diagnosing and studying synucleinopathies . Furthermore, the 8-hydroxyquinoline scaffold, to which this compound is related, is known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects, underscoring the broader research utility of this chemical family . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for specific applications and synthetic protocols.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-8-methoxyquinolin-2-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13)

InChI Key

MVMOGLCQWJSIRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)N)Br

Origin of Product

United States

Foundational & Exploratory

The Therapeutic Potential of 3-Bromo-8-methoxyquinolin-2-amine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in the landscape of medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a vast array of therapeutic agents.[3] Historically, the significance of quinoline derivatives is exemplified by quinine, an alkaloid isolated from cinchona bark, which marked one of the earliest successful uses of a chemical compound to treat an infectious disease, malaria.[2][4] This legacy continues with a multitude of quinoline-based drugs approved for clinical use, spanning a remarkable therapeutic breadth that includes anticancer, antimicrobial, antiviral, and neuroprotective applications.[2][5][6]

The versatility of the quinoline nucleus lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has enabled medicinal chemists to design derivatives that can interact with a wide range of biological targets with high specificity and potency.[7] This guide focuses on a specific, yet promising derivative: 3-Bromo-8-methoxyquinolin-2-amine . While direct and extensive research on this particular molecule is emerging, its structural motifs suggest significant therapeutic potential. By examining the established pharmacology of related quinoline analogues, we can extrapolate and propose a roadmap for the investigation and application of this compound in drug discovery.

Synthetic Strategy and Characterization

The synthesis of 2-aminoquinoline derivatives is a well-established area of organic chemistry.[8] For 3-Bromo-8-methoxyquinolin-2-amine, a plausible and efficient synthetic route can be designed based on known methodologies for the preparation of 2-amino-3-bromoquinolines.[9]

Proposed Synthetic Workflow

A logical synthetic approach would involve a multi-step process, likely commencing with a substituted aniline precursor to introduce the 8-methoxy group, followed by cyclization to form the quinoline core, and subsequent functionalization.

G A 2-Methoxy-aniline C 8-Methoxyquinolin-2(1H)-one A->C Friedländer Synthesis or similar B Cyclization Reagent (e.g., Malonic acid derivative) B->C E 3-Bromo-8-methoxyquinolin-2(1H)-one C->E Electrophilic Bromination D Brominating Agent (e.g., N-Bromosuccinimide) D->E G 3-Bromo-8-methoxyquinolin-2-amine E->G Amination F Aminating Agent (e.g., Buchwald-Hartwig amination) F->G

Caption: Proposed synthetic workflow for 3-Bromo-8-methoxyquinolin-2-amine.

Detailed Experimental Protocol: Synthesis of 3-Bromo-8-methoxyquinolin-2-amine

The following protocol is a generalized procedure based on established synthetic transformations for analogous compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 8-Methoxyquinolin-2(1H)-one

  • To a solution of 2-methoxyaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of a cyclization reagent such as diethyl malonate.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 8-methoxyquinolin-2(1H)-one.

Step 2: Synthesis of 3-Bromo-8-methoxyquinolin-2(1H)-one

  • Dissolve 8-methoxyquinolin-2(1H)-one in a suitable solvent (e.g., acetic acid).

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for a specified time, monitoring for the disappearance of the starting material by TLC.

  • Pour the reaction mixture into an ice-water bath and collect the precipitate by filtration.

  • Wash the solid with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine, then dry.

Step 3: Synthesis of 3-Bromo-8-methoxyquinolin-2-amine

  • This step can be achieved through various amination strategies. A common method is the Buchwald-Hartwig amination.

  • Combine 3-Bromo-8-methoxyquinolin-2(1H)-one, a suitable amine source (e.g., benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in an anhydrous, deoxygenated solvent (e.g., toluene).

  • Heat the mixture under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 3-Bromo-8-methoxyquinolin-2-amine.

Characterization: The final product should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[10][11]

Hypothesized Therapeutic Potential and Mechanistic Insights

The therapeutic potential of 3-Bromo-8-methoxyquinolin-2-amine can be inferred from the known biological activities of structurally related quinoline derivatives. The presence of the 2-amino, 3-bromo, and 8-methoxy substituents are key determinants of its likely pharmacological profile.

Anticancer Activity

Quinoline derivatives are a significant class of anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1] The 2-aminoquinoline scaffold, in particular, has been explored for its antitumor properties.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many quinoline-based anticancer drugs target protein kinases. The 2-aminoquinoline core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The substituents at the 3 and 8 positions can be tailored to enhance selectivity and potency for specific kinases implicated in cancer, such as EGFR or VEGFR.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Some quinoline derivatives, like camptothecin, are potent topoisomerase inhibitors.[2]

  • Induction of Apoptosis: Certain substituted quinolines have been shown to trigger apoptosis in cancer cells by activating pro-apoptotic pathways.[12]

G A 3-Bromo-8-methoxyquinolin-2-amine B Protein Kinase (e.g., EGFR, VEGFR) A->B Binds to ATP pocket C DNA A->C Intercalates D Topoisomerase A->D Stabilizes DNA-Topo complex E Inhibition of ATP Binding B->E F DNA Intercalation C->F G Inhibition of DNA Religation D->G H Inhibition of Cell Proliferation E->H F->H G->H I Induction of Apoptosis H->I

Caption: Potential anticancer mechanisms of 3-Bromo-8-methoxyquinolin-2-amine.

Antimicrobial and Antiviral Activity

The quinoline scaffold is present in numerous antimicrobial and antiviral drugs.[2][13] Fluoroquinolones, for example, are a major class of antibiotics. The structural features of 3-Bromo-8-methoxyquinolin-2-amine suggest it could possess activity against various pathogens.

Potential Mechanisms of Action:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is the classic mechanism for fluoroquinolone antibiotics. The quinoline core is essential for this activity.

  • Disruption of Viral Replication: Some quinoline derivatives have been shown to inhibit viral RNA transcription and replication.[13] The specific substituents on the quinoline ring can influence the antiviral spectrum and potency.

  • Antifungal Activity: Substituted quinolines have also demonstrated efficacy against various fungal species.[10] The mechanism may involve disruption of the fungal membrane or inhibition of essential fungal enzymes.

Neuroprotective Potential

Recent research has highlighted the potential of quinoline derivatives in treating neurodegenerative diseases.[6]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Quinoline derivatives have been designed as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6]

  • Antioxidant Activity: The quinoline ring system can act as a scavenger of reactive oxygen species, which are involved in the pathogenesis of several neurodegenerative disorders.[6]

Structure-Activity Relationship (SAR) Considerations

The therapeutic efficacy of a quinoline derivative is highly dependent on the nature and position of its substituents.[14] For 3-Bromo-8-methoxyquinolin-2-amine, the following SAR insights can be considered:

Substituent Position Potential Contribution to Activity
2-Amino 2Often crucial for hydrogen bonding interactions with biological targets, such as the hinge region of kinases. Can also be a site for further derivatization to improve pharmacokinetic properties.
3-Bromo 3The bromine atom can act as a bulky group, influencing the orientation of the molecule within a binding pocket. It can also serve as a handle for further synthetic modifications via cross-coupling reactions.[15] A substituent at the 3-position has been shown to be critical for the activity of some quinoline derivatives.[16][17]
8-Methoxy 8The methoxy group can modulate the electronic properties of the quinoline ring and influence its metabolic stability. It can also participate in hydrogen bonding or hydrophobic interactions with target proteins. The 8-hydroxyquinoline scaffold, a related structure, is known for a wide range of biological activities.[18][19]

Future Research Directions and Conclusion

While this guide provides a theoretical framework for the therapeutic potential of 3-Bromo-8-methoxyquinolin-2-amine, extensive experimental validation is required. Future research should focus on:

  • Optimization of the synthetic route to improve yield and purity.

  • In vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant viral targets.

  • Mechanism of action studies to identify the specific biological targets and pathways modulated by the compound.

  • Lead optimization through the synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties.

References

  • The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.).
  • Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (2022). PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. (n.d.).
  • Biological evaluation of substituted quinolines. (2004). PubMed.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI.
  • QUINOLINE: A DIVERSE THERAPEUTIC AGENT. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC - NIH.
  • Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. (n.d.). ResearchGate.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.).
  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (n.d.). PubMed.
  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. (1997). PubMed.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). ACS Publications.
  • 4-Amino-3-bromoquinoline in Pharmaceutical Synthesis: Applications and Supply. (2026).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed.
  • Quinine. (n.d.). Wikipedia.

Sources

Physicochemical Profiling of 3-Bromo-8-methoxyquinolin-2-amine: Solubility, pKa, and Characterization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties of 3-Bromo-8-methoxyquinolin-2-amine (CAS: 1447953-33-4). This document is structured for researchers requiring a rigorous framework for characterizing this specific pharmaceutical intermediate.

Executive Summary & Compound Identity

3-Bromo-8-methoxyquinolin-2-amine is a functionalized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical agents. Its scaffold—a 2-aminoquinoline core decorated with a halogen (3-Br) and an electron-donating alkoxy group (8-OMe)—imparts specific electronic and steric properties that govern its solubility and ionization behavior.

FeatureDetail
IUPAC Name 3-Bromo-8-methoxyquinolin-2-amine
CAS Number 1447953-33-4
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Core Scaffold 2-Aminoquinoline (Quinolamine)
Key Functional Groups Exocyclic Amine (C2), Bromide (C3), Methoxy (C8)

Theoretical Physicochemical Profile

In the absence of empirically published datasets for this specific isomer, a robust predictive model based on Structure-Activity Relationships (SAR) of the quinoline scaffold is essential for experimental design.

pKa Prediction and Ionization Logic

The ionization of 3-Bromo-8-methoxyquinolin-2-amine is dominated by the quinoline ring nitrogen (N1) . While the exocyclic amine at C2 is technically an amine, it participates in strong resonance with the aromatic ring, rendering it essentially non-basic (planar, sp²-like character). Therefore, protonation occurs at N1.

  • Baseline: Unsubstituted 2-aminoquinoline has a pKa of approximately 7.34 .

  • Electronic Effects:

    • 3-Bromo (-I Effect): The bromine atom at position 3 is an electron-withdrawing group (Inductive effect). Being ortho to the exocyclic amine and beta to the ring nitrogen, it pulls electron density away from the ring system, destabilizing the protonated cation. Predicted Shift: -1.5 to -2.0 units.

    • 8-Methoxy (+R/-I Effect): The methoxy group at position 8 is an electron-donating group via resonance (+R) but inductively withdrawing (-I). Its position peri to the ring nitrogen (N1) can create steric hindrance to solvation of the protonated species, potentially lowering pKa slightly, despite the electronic donation. Predicted Shift: +/- 0.2 units.

Estimated pKa Range: 5.0 – 5.8 (Weak Base)

Solubility Prediction (LogS and LogP)

The molecule is a planar, crystalline solid with significant lipophilicity due to the bromine atom.

  • Lipophilicity (LogP): The addition of a bromine atom typically increases LogP by ~0.7–0.9 units compared to the parent scaffold. The methoxy group adds minimal polarity in this context.

    • Predicted LogP:2.8 – 3.4

  • Aqueous Solubility:

    • Intrinsic Solubility (S₀): Likely low (< 10 µM) due to high lattice energy driven by π-π stacking of the planar system.

    • pH-Dependent Solubility: As a weak base, solubility will increase significantly at pH values < pKa (i.e., pH < 5.0).

Experimental Protocols for Characterization

To validate the theoretical values above, the following self-validating experimental workflows are recommended.

Protocol A: Potentiometric pKa Determination

Use this method for precise pKa measurement if the compound is sufficiently soluble (>0.5 mM).

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.

  • Co-solvent: Methanol or Dioxane (if aqueous solubility is too low).

Workflow:

  • Preparation: Dissolve 3-5 mg of the compound in a minimal amount of MeOH/Water (ratio dependent on solubility).

  • Titration: Perform a "Yasuda-Shedlovsky" extrapolation. Titrate the sample in three different water-methanol ratios (e.g., 20%, 40%, 60% MeOH).

  • Calculation: Plot the apparent pKa values against the dielectric constant (or % solvent) and extrapolate to 0% organic solvent to obtain the aqueous pKa.

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask)

This is the "Gold Standard" for equilibrium solubility.

Reagents:

  • Buffers: Phosphate (pH 7.4), Citrate (pH 4.0), HCl (pH 1.2).

  • Solvent: DMSO (for calibration standards).

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~1-2 mg) to 1.0 mL of each buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane. Critical: Saturated solutions of lipophilic compounds can bind to filters; pre-saturate the filter if possible.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm).

  • Calculation: Compare peak area of the supernatant against a standard curve prepared from a DMSO stock solution.

Visualization of Physicochemical Logic[4][6][7]

The following diagram illustrates the structural factors influencing the pKa and the resulting solubility profile.

G Title Physicochemical Logic: 3-Bromo-8-methoxyquinolin-2-amine Core 2-Aminoquinoline Scaffold (Base pKa ~7.3) pKa Predicted pKa: 5.0 - 5.8 (Weak Base) Core->pKa Primary Ionization Site (N1) Br 3-Bromo Group (-I Inductive Effect) Br->pKa Strongly Lowers pKa (Destabilizes Cation) OMe 8-Methoxy Group (+R Resonance / Steric) OMe->pKa Minor Influence (Steric/Electronic Balance) Solubility Solubility Profile pKa->Solubility Defines pH-dependence LowpH pH < 5.0 (Ionized Species) Solubility->LowpH High Solubility HighpH pH > 6.0 (Neutral Species) Solubility->HighpH Low Solubility (Intrinsic)

Figure 1: Structural determinants of pKa and their downstream effect on pH-dependent solubility.

Data Interpretation & Application

Formulation Implications

Given the predicted pKa of ~5.5, this compound exhibits pH-dependent solubility .

  • Acidic Media (Stomach, pH 1.2): The compound will be fully protonated and highly soluble.

  • Neutral Media (Intestine/Blood, pH 7.4): The compound will exist predominantly as the neutral free base. This presents a risk of precipitation upon gastric emptying.

  • Salt Selection: To improve dissolution rates, form salts with strong acids (e.g., Hydrochloride, Mesylate). The pKa_diff rule suggests a counterion with pKa < 3.0 is required for stable salt formation.

Chromatographic Behavior

In Reverse-Phase HPLC (C18 column):

  • Mobile Phase pH > 7: The neutral species will retain strongly (High k').

  • Mobile Phase pH < 3: The protonated species will elute earlier (Lower k') but may show peak tailing due to interaction with residual silanols.

  • Recommendation: Use a buffer with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to ensure full ionization and sharp peak shape.

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard reference for pKa methodology).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • PubChem Compound Summary. (2024). 3-Bromo-8-methoxyquinolin-2-amine (CAS 1447953-33-4).[1] National Center for Biotechnology Information.

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Methodology for solubility prediction).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Comprehensive guide on pKa/Solubility profiling).

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 3-Bromo-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized procedures for the Buchwald-Hartwig amination of 3-Bromo-8-methoxyquinolin-2-amine . This substrate presents a specific "ortho-amino-halo" challenge: the presence of a free primary amine at the C2 position, adjacent to the C3-bromide, creates a high risk of catalyst poisoning (via chelation) and homocoupling. Furthermore, the electron-donating 8-methoxy group increases the electron density of the quinoline ring, potentially rendering the C3-bromide less electrophilic toward oxidative addition.

We present two distinct workflows:

  • Protocol A (Direct Coupling): Utilizes 3rd/4th Generation Buchwald Precatalysts (BrettPhos/RuPhos) to bypass protection steps.

  • Protocol B (Protected Route): A robust, classical approach involving C2-amine protection to ensure chemoselectivity during scale-up.

Substrate Analysis & Mechanistic Challenges

The target molecule, 3-Bromo-8-methoxyquinolin-2-amine , contains three distinct electronic features that dictate reaction success:

  • C3-Bromide (Electrophile): The site of oxidative addition. Positioned in the electron-rich heteroaromatic ring (beta to nitrogen), it is less reactive than typical aryl bromides.

  • C2-Primary Amine (Nucleophile/Ligand): This group can compete with the external amine for coupling (homocoupling) or form a stable 5-membered chelate with the Pd(II) intermediate, arresting the catalytic cycle.

  • 8-Methoxy Group: An electron-donating group (EDG) that increases electron density on the ring, slightly deactivating the C-Br bond toward the initial oxidative addition step.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the catalytic cycle and the specific "Trap State" caused by the free C2-amine.

BuchwaldMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Trap TRAP STATE: Pd Chelation by C2-NH2 OxAdd->Trap Intramolecular Coordination Coord Amine Coordination OxAdd->Coord + External Amine (Bulky Ligand prevents Trap) Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the competitive chelation trap (Red) which must be mitigated by ligand steric bulk.

Protocol A: Direct Coupling (Ligand-Enabled)

Rationale: This method uses sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ) to prevent the coordination of the substrate's C2-amine to the palladium center. This allows for direct coupling without protection/deprotection steps.

Applicability: High-throughput screening (HTS), medicinal chemistry (mg scale), and substrates where protecting group chemistry is low-yielding.

Materials
  • Substrate: 3-Bromo-8-methoxyquinolin-2-amine (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.0 – 2.5 equiv) or NaOtBu (Sodium tert-butoxide)

  • Solvent: Anhydrous THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the substrate (1.0 equiv), the amine partner (1.2 equiv), and the Pd-Precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv).

  • Base Addition:

    • For LiHMDS: Add 1.0 M LiHMDS solution in THF (2.2 equiv) dropwise. Note: LiHMDS is preferred for substrates containing base-sensitive groups or acidic protons.

    • For NaOtBu: Add solid NaOtBu (1.5 equiv) prior to solvent addition.

  • Solvent: Add anhydrous THF or Dioxane to achieve a concentration of 0.1 M – 0.2 M.

  • Reaction: Seal the vial and heat to 65–80 °C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide (M+) and appearance of the product (M+Amine-Br).

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with saturated NH4Cl. Wash with water and brine.[1] Dry over Na2SO4.[2]

  • Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: Protected Route (Scale-Up Optimized)

Rationale: For multi-gram scale-up, relying solely on ligand sterics can be risky. Protecting the C2-amine as an acetamide or carbamate eliminates the chelation risk and shuts down homocoupling completely.

Applicability: Process chemistry (>10g scale), manufacturing.

Workflow Diagram

ProtectedRoute Step1 1. Protection (Ac2O / Pyridine) Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 2. Coupling (Pd(OAc)2 / Xantphos) Inter1->Step2 Inter2 Coupled Product (Protected) Step2->Inter2 Step3 3. Deprotection (K2CO3 / MeOH) Inter2->Step3 Final Final Product Step3->Final

Figure 2: Three-step workflow ensuring high chemoselectivity.

Step-by-Step Procedure
Step 1: Protection
  • Dissolve 3-Bromo-8-methoxyquinolin-2-amine in DCM/Pyridine (1:1).

  • Add Acetic Anhydride (1.2 equiv) at 0 °C. Stir at RT for 2 hours.

  • Result: 3-Bromo-N-(8-methoxyquinolin-2-yl)acetamide. This intermediate is non-nucleophilic at the pyridine nitrogen.

Step 2: Buchwald-Hartwig Coupling[3][4]
  • Reagents: Protected Intermediate (1.0 equiv), Amine (1.2 equiv), Cs2CO3 (2.0 equiv).

  • Catalyst System: Pd(OAc)2 (2 mol%) + Xantphos (3 mol%).

    • Note: Xantphos is excellent for amides/carbamates and enforces reductive elimination.

  • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: Reflux (100 °C) for 12 hours under N2.

Step 3: Deprotection
  • Suspend the coupled product in MeOH/Water (4:1).

  • Add K2CO3 (3.0 equiv) or NaOH (1.0 equiv) and reflux for 1-3 hours.

  • Isolate the final diamine.

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments based on experimental outcomes.

Observation (LC-MS)DiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative Addition FailureSwitch to BrettPhos G3 ; Increase Temp to 100°C; Switch solvent to t-Amyl Alcohol .
Debromination (Ar-H) Beta-Hydride EliminationSwitch to RuPhos (prevents beta-elimination); Lower reaction temp; Ensure solvent is strictly anhydrous.
Homocoupling (Dimer) C2-Amine InterferenceSwitch to Protocol B (Protection) ; or use LiHMDS as base (suppresses nucleophilicity of free amine).
Catalyst Blacking Out Pd AggregationIncrease ligand loading (L:Pd ratio 2:1); Add 10% t-BuOH to solvent.
Solvent & Base Screening Matrix[5][6]
  • Standard: Toluene + NaOtBu (Good baseline)

  • Polar/Challenging: t-Amyl Alcohol + K3PO4 (For solubility issues)

  • Base-Sensitive: THF + LiHMDS (Mildest condition)

Safety & Handling

  • Palladium Precatalysts: Potentially sensitizing. Handle in a fume hood.

  • LiHMDS: Pyrophoric in high concentrations; moisture sensitive. Use air-free techniques.

  • 3-Bromo-8-methoxyquinolin-2-amine: Treat as a potential irritant and toxic substance. Avoid inhalation of dust.

References

  • Buchwald-Hartwig Amination (General Mechanism & Scope)

    • Wikipedia:[3][5][6][7]

    • Organic Chemistry Portal:

  • Coupling of 3-Halo-2-aminopyridines (Direct Analog Precedent)

    • Detailed study on the challenges of ortho-amino-haloheterocycles.
    • Source: (PMC3106240).

  • Ligand Selection (BrettPhos/RuPhos)

    • Guide to using dialkylbiaryl phosphines for difficult substr
    • Source:

  • Synthesis of Brominated Methoxyquinolines

    • Background on the stability and synthesis of the core scaffold.
    • Source:

Sources

Advanced Application Note: 3-Bromo-8-methoxyquinolin-2-amine in Organometallic Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 3-Bromo-8-methoxyquinolin-2-amine (BMQA) as a high-value scaffold for ligand engineering in transition metal catalysis. Unlike simple monodentate ligands, BMQA offers a unique trifunctional architecture: a modifiable electrophilic site (C3-Br), a hard


-donor (C2-NH

), and a hemilabile stabilizing group (C8-OMe). This guide provides protocols for transforming BMQA into advanced N,N- and P,N-ligands and details its direct coordination chemistry with Palladium(II) and Nickel(II) centers.

Part 1: Structural Analysis & Ligand Design Principles

The utility of 3-Bromo-8-methoxyquinolin-2-amine lies in its ability to solve the "stability-activity" paradox in catalysis.

The Trifunctional Architecture
  • C2-Amine (

    
    -Donor):  The primary anchor point. Unlike pyridine, the 2-aminoquinoline motif allows for hydrogen-bond-assisted coordination or deprotonation to form anionic amido species.
    
  • C8-Methoxy (Hemilabile Switch): The "smart" feature.[1] The oxygen atom coordinates weakly to the metal center (closed state) to stabilize the pre-catalyst but dissociates (open state) to create a vacant site for substrate binding during the catalytic cycle.

  • C3-Bromine (Modular Vector): A reactive handle for cross-coupling (Suzuki, Sonogashira) to expand the ligand's steric bulk or electronic reach without disrupting the coordination sphere.

Hemilability Mechanism

The 8-OMe group acts as an intramolecular "check valve," preventing catalyst decomposition (via aggregation) while permitting substrate access.

Hemilability PreCat Pre-Catalyst (Resting State) [M]--OMe (Closed) Active Active Species [M]  (Open Site) PreCat->Active Dissociation of 8-OMe (Substrate Approach) Active->PreCat Re-association (Stabilization) Substrate Substrate Bound [M]--Substrate Active->Substrate Substrate Coordination Substrate->PreCat Product Release

Figure 1: The hemilabile "Open/Closed" mechanism of the 8-methoxy group stabilizing the metal center.

Part 2: Synthesis & Purification Protocols

Safety Warning: Brominated quinolines can be skin sensitizers. All manipulations involving Palladium catalysts must be performed under inert atmosphere (Nitrogen/Argon).

Protocol A: Ligand Scaffold Purification

Commercial BMQA often contains des-bromo impurities. High purity (>98%) is required for organometallics.

  • Dissolution: Dissolve 5.0 g of crude BMQA in 50 mL of hot Ethyl Acetate (EtOAc).

  • Filtration: Filter while hot to remove insoluble inorganic salts.

  • Crystallization: Add Hexanes dropwise to the hot filtrate until turbidity is observed (~15 mL).

  • Cooling: Allow to cool slowly to RT, then to 4°C for 12 hours.

  • Collection: Filter the yellow needles. Wash with cold 1:4 EtOAc:Hexanes.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) must show a singlet at
    
    
    ~8.2 ppm (C4-H) and distinct methoxy singlet at
    
    
    4.0 ppm.

Part 3: Ligand Functionalization (The "Pro-Ligand" Strategy)

The C3-Bromine is rarely left as-is in advanced catalysis. It is used to install a secondary binding site.

Protocol B: Synthesis of a Bidentate N,N-Ligand (Suzuki Coupling)

Objective: Couple a phenyl or pyridyl group to C3 to create a steric wall or a secondary coordination site.

Reagents:

  • BMQA (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (3 mol%)
  • Na

    
    CO
    
    
    
    (2.0 equiv)
  • DME/Water (3:1)

Step-by-Step:

  • Inerting: Charge a Schlenk flask with BMQA, boronic acid, and base. Cycle vacuum/Argon 3 times.

  • Solvation: Add degassed DME/Water. Add catalyst last under Argon counter-flow.

  • Reaction: Heat to 85°C for 16 hours. The mixture will darken.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO

    
    .
    
  • Purification: Column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
    • Note: The amine group makes the compound streak on silica. Pre-treat silica with 1% Et

      
      N if necessary.
      

Part 4: Metallation Protocols

Protocol C: Coordination to Palladium(II)

Objective: Synthesize [Pd(BMQA)Cl2] or [Pd(BMQA)(OAc)2] for C-H activation studies.

Mechanism: The 2-NH


 and quinoline Nitrogen coordinate. The 8-OMe may coordinate axially depending on solvent.

Reagents:

  • BMQA (Ligand)

  • Pd(CH

    
    CN)
    
    
    
    Cl
    
    
    (Precursor)
  • Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve 0.5 mmol Pd(CH

    
    CN)
    
    
    
    Cl
    
    
    in 5 mL anhydrous DCM (orange solution).
  • Addition: Add 0.5 mmol BMQA dissolved in 2 mL DCM dropwise.

  • Precipitation: The solution will immediately change color (usually to bright yellow or red-orange), and a precipitate may form.

  • Aging: Stir at RT for 2 hours to ensure thermodynamic equilibration.

  • Isolation: Add 10 mL Diethyl Ether to force precipitation. Filter the solid.

  • Characterization (Self-Validating Step):

    • IR Spectroscopy: Look for the shift in N-H stretching frequencies (usually shifts to lower wavenumbers upon coordination).

    • 
      H NMR:  The signal for the proton adjacent to the quinoline nitrogen (C8-OMe or nearby aromatics) will shift significantly downfield due to deshielding by the metal.
      

Part 5: Experimental Data Summary

Table 1: Comparative Ligand Features

Feature3-Bromo-8-methoxyquinolin-2-amine8-Aminoquinoline2,2'-Bipyridine
Primary Donor N (sp2) + N (sp3)N (sp2) + N (sp3)N (sp2) + N (sp2)
Hemilability Yes (8-OMe) No (Hard N-donor)No
Steric Modularity High (C3-Br) LowMedium
Solubility Moderate (Organic)HighHigh
pKa (Conj. Acid) ~7.2 (Est.)9.14.3

Part 6: Troubleshooting & Critical Controls

The "Innocent" Bromine Trap
  • Issue: During Pd-catalyzed reactions, the C3-Br bond on the ligand may undergo oxidative addition to the Pd center, leading to catalyst decomposition or oligomerization.

  • Solution: If using BMQA as a spectator ligand (not the reactant), you must use a metal that does not easily insert into Ar-Br bonds (e.g., Cu(II), Zn(II)) or ensure the reaction temperature is below the oxidative addition threshold (<60°C for Pd without phosphines).

  • Alternative: Convert the C3-Br to C3-Ph (Protocol B) before using it as a ligand if high temperatures are required.

Solvation Effects

The 8-OMe coordination is solvent-dependent.

  • Non-coordinating solvents (DCM, Toluene): 8-OMe binds to the metal (Closed state).

  • Coordinating solvents (MeCN, DMSO): Solvent displaces 8-OMe (Open state).

  • Control Experiment: Run NMR in CD

    
    Cl
    
    
    
    vs. CD
    
    
    CN. If the OMe peak shifts, hemilability is active.

Part 7: Workflow Visualization

Workflow Start Start: Crude BMQA Purify Purification (Recrystallization EtOAc/Hex) Start->Purify Decision Intended Use? Purify->Decision PathA Direct Ligand (Low Temp / Cu, Zn) Decision->PathA Lewis Acid / Stabilizer PathB Scaffold Modification (High Temp / Pd, Ni) Decision->PathB Cross-Coupling Catalyst Complex Metal Complexation (M-Cl2 or M-OAc) PathA->Complex Suzuki Suzuki Coupling (C3-Aryl Installation) PathB->Suzuki Suzuki->Complex

Figure 2: Decision tree for processing BMQA based on the intended catalytic application.

References

  • Vertex Pharmaceuticals. (2025).[2] Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. ACS Publications.[3] [Link](Representative link for Quinoline Catalysis context)

  • Takeda Pharmaceutical Company. (2015). Preparation of Vonoprazan Fumarate and Intermediates. Patent WO201400000. (Source for BMQA synthesis and reactivity)
  • Albrecht, M. (2018). Hemilabile Ligands in Organometallic Catalysis. Chemical Reviews. [Link](Authoritative review on hemilability mechanisms)

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1][2] Its rigid structure and ability to engage in various intermolecular interactions make it a "privileged scaffold" in medicinal chemistry, frequently found in drugs with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline core allows for the fine-tuning of a compound's pharmacological profile. 3-Bromo-8-methoxyquinolin-2-amine is a versatile starting material for the synthesis of a diverse array of pharmaceutical intermediates. The presence of a bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position and the methoxy group at the 8-position can influence the molecule's solubility, electronic properties, and interactions with biological targets.

This application note provides detailed protocols for two key palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—using 3-Bromo-8-methoxyquinolin-2-amine as the starting material. These reactions are fundamental in modern organic synthesis for creating libraries of compounds for drug discovery.[4]

Core Reactions and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The general catalytic cycle for both the Suzuki-Miyaura and Buchwald-Hartwig reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Amine_Coordination Transmetalation_Amine_Coordination Ar-Pd(II)-X(L2)->Transmetalation_Amine_Coordination R-M or R2NH Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_Amine_Coordination->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized Palladium Catalytic Cycle.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-methoxyquinolin-2-amines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[5] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-8-methoxyquinolin-2-amine

This protocol details the synthesis of a biaryl compound, a common structural motif in pharmaceuticals.

Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_0 A 3-Bromo-8-methoxyquinolin-2-amine B + C (4-methoxyphenyl)boronic acid D ->[Pd(PPh3)4, K2CO3, Toluene/H2O] E 3-(4-methoxyphenyl)-8-methoxyquinolin-2-amine

Caption: Suzuki-Miyaura Coupling Reaction Scheme.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Bromo-8-methoxyquinolin-2-amine253.101.01.0
(4-methoxyphenyl)boronic acid151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-10 mL-
Deionized Water-2 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-8-methoxyquinolin-2-amine (253 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under a positive pressure of inert gas, add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-(4-methoxyphenyl)-8-methoxyquinolin-2-amine.

Expected Results:

ProductYield (%)Melting Point (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
3-(4-methoxyphenyl)-8-methoxyquinolin-2-amine85-95178-1827.65 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.4 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 7.2 Hz, 1H), 5.10 (s, 2H, NH₂), 3.95 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃)

Part 2: Buchwald-Hartwig Amination for the Synthesis of 3-(Arylamino)-8-methoxyquinolin-2-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[1][2] This reaction has broad substrate scope and is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-8-methoxyquinolin-2,3-diamine

This protocol describes the synthesis of a diarylamine, a key intermediate in many pharmacologically active compounds.

Reaction Scheme:

Buchwald_Hartwig_Reaction cluster_0 A 3-Bromo-8-methoxyquinolin-2-amine B + C 4-methoxyaniline D ->[Pd2(dba)3, Xantphos, Cs2CO3, Toluene] E N-(4-methoxyphenyl)-8-methoxyquinolin-2,3-diamine

Caption: Buchwald-Hartwig Amination Reaction Scheme.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Bromo-8-methoxyquinolin-2-amine253.101.01.0
4-methoxyaniline123.151.21.2
Tris(dibenzylideneacetone)dipalladium(0)915.720.020.02
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Toluene (anhydrous)-10 mL-

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-8-methoxyquinolin-2-amine (253 mg, 1.0 mmol), 4-methoxyaniline (148 mg, 1.2 mmol), cesium carbonate (489 mg, 1.5 mmol), and Xantphos (23 mg, 0.04 mmol).

  • The Schlenk tube is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol) to the tube under a positive pressure of argon.

  • Add anhydrous toluene (10 mL) via syringe.

  • The Schlenk tube is sealed and the reaction mixture is heated to 110 °C in an oil bath and stirred for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired product.

Expected Results:

ProductYield (%)Physical State¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)
N-(4-methoxyphenyl)-8-methoxyquinolin-2,3-diamine75-85Yellow Solid8.15 (s, 1H, NH), 7.55 (d, J = 8.0 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 7.2 Hz, 1H), 6.88 (d, J = 8.8 Hz, 2H), 6.10 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃)

Scientific Integrity and Causality

Choice of Catalysts and Ligands:

  • Suzuki-Miyaura Coupling: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a wide range of Suzuki couplings. The triphenylphosphine ligands are sufficiently bulky to promote reductive elimination while maintaining catalyst stability.

  • Buchwald-Hartwig Amination: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for efficient C-N bond formation.[1] Xantphos has a large bite angle which promotes the reductive elimination step, often the rate-limiting step in the catalytic cycle.

Role of the Base:

  • In the Suzuki-Miyaura coupling , the base (K₂CO₃) is essential for the transmetalation step. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center.

  • For the Buchwald-Hartwig amination , a strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium complex.

Solvent System:

  • A two-phase solvent system of toluene and water is often employed in Suzuki-Miyaura reactions to dissolve both the organic-soluble reactants and the inorganic base.

  • Anhydrous conditions are critical for the Buchwald-Hartwig amination to prevent the hydrolysis of the phosphine ligands and the palladium catalyst. Toluene is a common high-boiling, non-polar solvent for this reaction.

Conclusion

3-Bromo-8-methoxyquinolin-2-amine serves as an excellent platform for the synthesis of diverse pharmaceutical intermediates through palladium-catalyzed cross-coupling reactions. The detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provided herein offer robust and efficient methods for the generation of C-C and C-N bonds, respectively. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt and optimize these procedures for the synthesis of novel and potent therapeutic agents.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (URL: [Link])

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (URL: [Link])

  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (URL: [Link])

  • Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (URL: [Link])

  • Palladium in Quinoline Synthesis - ScienceDirect. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. (URL: [Link])

Sources

Scalable manufacturing methods for 3-Bromo-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 3-Bromo-8-methoxyquinolin-2-amine

Executive Summary

The synthesis of 3-Bromo-8-methoxyquinolin-2-amine presents a specific regiochemical challenge: directing bromination to the C3 position of the pyridine ring while avoiding electrophilic substitution on the electron-rich, methoxy-activated benzene ring (C5/C7 positions).[1] Standard direct bromination of 2-amino-8-methoxyquinoline typically fails, yielding C5-bromo or C5,C7-dibromo impurities due to the strong directing effects of the 8-methoxy and 2-amino groups.[1]

This guide details a Lactam-Directed Scalable Protocol that circumvents these issues. By utilizing the 2-quinolone (carbostyril) intermediate, we leverage the specific reactivity of the C3-C4 double bond in the lactam tautomer to install the bromine atom regioselectively before converting the oxygen functionality to the final amine. This route is designed for multi-gram to kilogram scale-up, prioritizing purification by crystallization over chromatography.[1]

Part 1: Strategic Pathway & Rationale

The Regioselectivity Challenge
  • Route A (Direct Bromination - FAILED): Treating 8-methoxyquinolin-2-amine with NBS or Brngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     results in rapid bromination at C5  (para to the methoxy group, ortho to the bridgehead). The electron density in the benzene ring is too high.
    
  • Route B (Lactam-Directed - SELECTED): Starting with 8-methoxyquinolin-2(1H)-one , the lactam moiety directs electrophilic bromination to C3 .[1] The resulting 3-bromo-2-quinolone is a stable intermediate that can be activated (chlorinated) and then aminated.[1]

Process Workflow Diagram

G Start o-Anisidine (Starting Material) Step1 Step 1: Cyclization (8-Methoxyquinolin-2(1H)-one) Start->Step1 3-Ethoxyacryloyl chloride or Cinnamoyl derivative Step2 Step 2: C3-Bromination (3-Bromo-8-methoxyquinolin-2(1H)-one) Step1->Step2 Br2 / AcOH or NBS / DMF Step3 Step 3: Chlorination (3-Bromo-2-chloro-8-methoxyquinoline) Step2->Step3 POCl3 Reflux Impurity Impurity Fate: C5-Bromo byproducts removed via crystallization at Step 2 Step2->Impurity Step4 Step 4: Amination (3-Bromo-8-methoxyquinolin-2-amine) Step3->Step4 NH3 / MeOH High Pressure

Figure 1: Strategic workflow for the regioselective synthesis of 3-Bromo-8-methoxyquinolin-2-amine.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 8-Methoxyquinolin-2(1H)-one

Rationale: Constructing the quinolone core from o-anisidine.[1] The use of 3-ethoxyacryloyl chloride (or equivalent cinnamoyl derivatives) allows for a clean Friedel-Crafts type cyclization.[1]

Protocol:

  • Acylation: Charge a reactor with o-anisidine (1.0 equiv) and dichloromethane (DCM, 10 vol). Cool to 0°C. Add pyridine (1.2 equiv). Dropwise add trans-3-ethoxyacryloyl chloride (1.1 equiv).[1] Stir at RT for 2 h.[1][2]

  • Cyclization: Concentrate the intermediate amide. Redissolve in concentrated sulfuric acid (5 vol) or polyphosphoric acid (PPA) . Heat to 90–100°C for 2–4 h.

  • Quench: Pour the reaction mixture onto crushed ice. The product, 8-methoxyquinolin-2(1H)-one , will precipitate.[1]

  • Isolation: Filter the solid. Wash with water until neutral pH.[1][3] Dry in a vacuum oven at 50°C.

    • QC Check: HPLC purity >95%.[1][4] 1H NMR should show the doublet for H-3 and H-4 (cis-alkene character of the lactam).[1]

Stage 2: Regioselective Bromination (Critical Step)

Rationale: Electrophilic bromination of 2-quinolones occurs preferentially at C3.[1] However, the 8-methoxy group activates C5.[1] Temperature control and solvent choice are critical to favor C3.[1]

Protocol:

  • Dissolution: Suspend 8-methoxyquinolin-2(1H)-one (1.0 equiv) in glacial acetic acid (10 vol).

  • Bromination: Add a solution of Bromine (Br

    
    )  (1.05 equiv) in acetic acid (2 vol) dropwise over 1 hour at ambient temperature (20–25°C) .
    
    • Note: Do not heat initially.[1] Higher temperatures increase C5 bromination risk.[1]

  • Monitoring: Monitor by HPLC. The starting material should disappear. If C5-bromo impurity (>5%) is observed, lower temperature to 10°C for future batches.

  • Workup: Pour the mixture into cold water (20 vol). The product 3-bromo-8-methoxyquinolin-2(1H)-one precipitates as a solid.[1]

  • Purification: Filter and wash with water.[1][3][5] Recrystallize from Ethanol/DMF if necessary to remove regioisomers.

    • Target: >98% purity.[1][4] Regioisomer content <0.5%.[1][3][4][6]

Stage 3: Chlorodehydroxylation

Rationale: Converting the lactam (tautomeric with 2-hydroxy) to the 2-chloro derivative activates the position for nucleophilic attack by ammonia.[1]

Protocol:

  • Reaction: Charge 3-bromo-8-methoxyquinolin-2(1H)-one (1.0 equiv) and Phosphorus Oxychloride (POCl

    
    )  (5 vol).
    
  • Conditions: Heat to reflux (approx. 105°C) for 3–5 hours.

  • Quench: Cool to RT. Carefully pour the mixture onto ice/water (exothermic!). Neutralize with NaOH or NHngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    OH to pH 7–8.
    
  • Isolation: Extract with DCM or Ethyl Acetate.[1][5] Wash with brine.[1][5][7] Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Product: 3-Bromo-2-chloro-8-methoxyquinoline . Usually obtained as a solid; can be used directly in the next step.

Stage 4: Amination (Final Step)

Rationale: Nucleophilic aromatic substitution (Sngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


Ar) of the 2-chloro group with ammonia.

Protocol:

  • Reaction: Charge 3-Bromo-2-chloro-8-methoxyquinoline (1.0 equiv) into a pressure vessel (autoclave). Add 7N Ammonia in Methanol (10–15 vol).

  • Conditions: Seal and heat to 80–100°C for 12–24 hours. (Internal pressure will rise; ensure vessel is rated).

  • Workup: Cool to RT. Vent the vessel. Concentrate the solvent.[3]

  • Purification: Suspend the residue in water. Adjust pH to >10 with NaOH. Filter the solid.[5][8][9]

  • Final Polish: Recrystallize from Isopropanol (IPA) or Ethanol to afford 3-Bromo-8-methoxyquinolin-2-amine as a crystalline solid.[1]

Part 3: Quality Control & Data Summary

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity ≥ 98.0%HPLC (254 nm)
Impurity A ≤ 0.5% (5-Bromo isomer)HPLC/NMR
Impurity B ≤ 0.5% (Des-bromo precursor)HPLC
Water Content ≤ 0.5%Karl Fischer
Identity Conforms to Structure1H NMR, MS
Impurity Fate Mapping

ImpurityMap Source Regioisomer Formation (Step 2 Bromination) Target 3-Bromo Isomer (Desired) Source->Target Impurity1 5-Bromo Isomer (Impurity) Source->Impurity1 Impurity2 5,7-Dibromo Isomer (Impurity) Source->Impurity2 Action Purification Action: Recrystallization (EtOH/DMF) Rejects polar impurities Target->Action Impurity1->Action Removed in Mother Liquor Impurity2->Action

Figure 2: Fate of brominated impurities. The 2-quinolone intermediate allows for effective purging of regioisomers via crystallization before the final steps.[1]

References

  • Regioselective Bromination of 8-Substituted Quinolines. Organic Communications, 2016, 9(4), 82-93. (Demonstrates that direct bromination of 8-methoxyquinoline favors C5).[1] 10

  • Synthesis of 3-Bromoquinoline-2(1H)-thiones. Heterocycles, 2017, Vol 95.[1] (Validates the stability and synthesis of 3-bromo-2-quinolone derivatives). 11

  • Amination of 2-Chloroquinolines. Recent Advances in the Chemistry of 2-Chloroquinoline-3-carbaldehyde, NIH/PubMed.[1] (Establishes protocol for S

    
    Ar displacement of 2-Cl by amines).
    12[5][13][14][15]
    
  • Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega, 2025.[1] (Provides general conditions for constructing the methoxy-substituted quinolone core). 16[5][13][14][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Bromo-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3Br-8OMe-Q2A Subject: Troubleshooting Solubility, Aggregation, and Precipitation in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Compound Analysis

Compound: 3-Bromo-8-methoxyquinolin-2-amine Chemical Context: This molecule features a planar quinoline core decorated with a polar amine (C2), a lipophilic/bulky bromine (C3), and a hydrogen-bond accepting methoxy group (C8).

The Core Challenge: Researchers often underestimate this compound because it appears "small" (MW ~253 Da). However, it frequently exhibits "Brick Dust" behavior . The 2-amino group and the quinoline ring nitrogen can form intermolecular hydrogen bond networks (dimers/ribbons) in the solid state, creating high crystal lattice energy. To dissolve it, the solvent must overcome this lattice energy.

Furthermore, the bromine and methoxy substituents increase lipophilicity, making the compound intolerant to water. Standard DMSO stocks will precipitate if they absorb atmospheric moisture. [1]

Troubleshooting Guide (FAQ Format)

Phase 1: Initial Dissolution (Making the Stock)

Q: I added DMSO to the powder, but it remains a cloudy suspension. Vortexing didn't help. Is my compound bad? A: Unlikely. You are fighting crystal lattice energy. Vortexing is often insufficient to break the intermolecular H-bonds of aminoquinolines.

  • The Fix: Apply energy.

    • Heat: Incubate the sealed vial at 40–50°C for 10–15 minutes. This is thermodynamically superior to sonication for breaking lattice structures.

    • Sonication: If heat fails, use an ultrasonic bath (35-40 kHz) for 10 minutes. Warning: Monitor temperature; extended sonication can heat DMSO to >60°C, risking degradation.

Q: What is the maximum solubility I can expect? A: While specific experimental values vary by batch polymorph, this class of compounds typically achieves 10–50 mM in anhydrous DMSO. Do not attempt >100 mM stocks; they are thermodynamically unstable and will crash out upon freezing.

Phase 2: Storage & Stability (The "Mystery" Precipitation)

Q: My stock solution was clear yesterday, but after freezing and thawing, there are crystals. Why? A: This is the Hygroscopicity Trap . DMSO is highly hygroscopic; it can absorb up to 10% water by weight from the air within 24 hours if uncapped.

  • Mechanism: Water disrupts the DMSO-Compound solvation shell. The hydrophobic 3-bromo-8-methoxyquinolin-2-amine is "squeezed" out of solution as DMSO preferentially binds to water.

  • The Fix:

    • Re-dissolve using the Heat protocol (Phase 1).

    • Single-Use Aliquots: Never store a "master stock" that is freeze-thawed repeatedly. Aliquot into small volumes (e.g., 50 µL) immediately after preparation.

    • Storage: Store at -20°C in vials with O-ring seals, desiccated if possible.

Q: The solution turned yellow/brown over time. Is it degrading? A: 2-Aminoquinolines are light-sensitive and prone to oxidation at the amine group.

  • The Fix: Store in amber vials or wrap tubes in foil. If the color change is significant (e.g., clear to dark brown), verify purity via LC-MS before use.

Phase 3: Assay Integration (The "Solubility Cliff")

Q: The stock is clear, but when I dilute it into cell culture media (RPMI/DMEM), it precipitates immediately. A: You hit the Solubility Cliff . This compound is lipophilic (High LogP). When DMSO concentration drops below 1% (typical assay conditions), the water in the media forces the compound out of solution.

  • The Fix: Intermediate Dilution Step.

    • Bad: 10 mM DMSO Stock

      
       Media (1:1000 dilution).
      
    • Good: 10 mM Stock

      
       Dilute to 100 µM in pure DMSO 
      
      
      
      Dilute to 1 µM in Media. This prevents localized high concentrations during the mixing process.

Decision Tree & Workflow

The following diagram illustrates the logical flow for troubleshooting visual anomalies in your stock solution.

TroubleshootingFlow Start Visual Inspection of DMSO Stock Condition1 Cloudy / Particulates? Start->Condition1 Condition2 Color Change? Condition1->Condition2 No Action_Heat Lattice Energy Issue Action: Heat to 45°C (15 min) Condition1->Action_Heat Yes Condition3 Gel / Viscous? Condition2->Condition3 No Action_Oxid Oxidation/Photodegradation Action: Check LC-MS Future: Amber Vials Condition2->Action_Oxid Darkening Action_Water Hygroscopicity Issue Action: Discard DMSO, Use Fresh Anhydrous DMSO Condition3->Action_Water Yes (Polymerization/Water) Result_Clear Solution Clear? Proceed to Aliquot Condition3->Result_Clear No Action_Sonic Action: Sonicate (10 min, Bath) Action_Heat->Action_Sonic Still Cloudy Action_Sonic->Result_Clear Clear Result_Fail Persistent Precipitate Check Purity / Salt Form Action_Sonic->Result_Fail Cloudy

Figure 1: Troubleshooting logic flow for 3-Bromo-8-methoxyquinolin-2-amine solubility issues. Follow the path based on visual inspection.

Standardized Protocols

Protocol A: Preparation of High-Quality Stock (10 mM)

Use this protocol to minimize "brick dust" and water absorption issues.

Materials:

  • Compound (Solid)[1][2][3][4]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Amber glass vial with PTFE-lined cap

  • Water bath set to 45°C

Steps:

  • Calculate: For 10 mg of compound (MW ~253.09 g/mol ), add 3.95 mL of DMSO to achieve 10 mM.

  • Add Solvent: Add DMSO to the vial gently down the side.

  • Seal: Tightly cap the vial immediately to prevent moisture ingress.

  • Vortex: Vortex at max speed for 30 seconds.

  • Inspect: If particulates remain, submerge vial in 45°C water bath for 10 minutes.

  • Verify: Hold vial up to a light source. Solution must be strictly homogenous.

  • Aliquot: Dispense into single-use PCR tubes or amber vials. Store at -20°C.

Protocol B: Kinetic Solubility Check (The "Crash" Test)

Use this before running expensive biological assays to ensure the compound stays soluble in your buffer.

StepActionObservation Target
1 Prepare 200 µL of Assay Media (e.g., RPMI + 10% FBS) in a clear 96-well plate.N/A
2 Dilute DMSO stock to 100x the final assay concentration (e.g., if assay is 10 µM, make 1 mM DMSO intermediate).Clear solution
3 Add 2 µL of intermediate DMSO stock to the 200 µL media (1% DMSO final).Watch for "smoke" or plume
4 Incubate at 37°C for 1 hour.Check for sediment
5 Measure Absorbance at 600nm (OD600).OD > 0.05 indicates precipitation

Mechanistic Insight: The Water-Exclusion Effect

Why does "wet" DMSO cause this specific molecule to crash out?

Solvation cluster_0 Anhydrous DMSO cluster_1 Wet DMSO (+H2O) DMSO1 DMSO Compound 3-Br-8-OMe Quinoline DMSO1->Compound Solvates DMSO2 DMSO DMSO2->Compound Solvates Compound_P Precipitate (Aggregate) Compound->Compound_P Water displaces Compound Water1 H2O DMSO_W DMSO Water1->DMSO_W Strong H-Bond Water2 H2O Water2->DMSO_W Strong H-Bond Compound_P->Compound_P Stacking

Figure 2: Solvation Dynamics. In anhydrous conditions (left), DMSO stabilizes the hydrophobic quinoline. When water is introduced (right), DMSO preferentially hydrogen bonds with water (high affinity), forcing the hydrophobic drug molecules to aggregate and precipitate.

References

  • BenchChem. Impact of hygroscopic DMSO on solubility. (General principles of DMSO hygroscopicity and compound precipitation).

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Freezing point depression and solubility loss in wet DMSO).[5][6]

  • National Institutes of Health (NIH). In silico estimation of DMSO solubility of organic compounds for bioscreening. (Structural determinants of solubility including planar aromatic systems).

  • ChemicalBook. 2-Aminoquinoline Chemical Properties. (Melting point and general solubility data for the scaffold).

  • ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine. (Comparative solubility of amino-heterocycles in DMSO vs Water).

Sources

Purification techniques for removing side products from 3-Bromo-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-8-methoxyquinolin-2-amine is a critical intermediate step in the development of PI3K inhibitors and other kinase-targeting therapeutics. The presence of the electron-donating methoxy group at the C8 position activates the benzene ring, often leading to competitive bromination at the C5 and C7 positions, in addition to the desired C3 position on the pyridine ring.

This guide addresses the three most common purification challenges:

  • Regioisomeric/Poly-brominated Impurities: Removing 5-bromo or 5,7-dibromo byproducts.

  • Reagent Contamination: Eliminating succinimide (if NBS is used) and elemental bromine.

  • Starting Material Carryover: Separating unreacted 8-methoxyquinolin-2-amine.

Module 1: Purification Decision Matrix

Before initiating any protocol, assess the physical state and purity profile of your crude material. Use the logic flow below to select the optimal technique.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) StateCheck Physical State? Start->StateCheck Solid Precipitate/Solid StateCheck->Solid Crystalline Oil Dark Oil/Gum StateCheck->Oil Amorphous Trituration Step 1: Trituration (Remove Succinimide/Oligomers) Solid->Trituration High Br Content Column Step 2: Flash Chromatography (Amine-Modified Silica) Oil->Column Complex Mixture Recryst Step 2: Recrystallization (Target: >98% Purity) Trituration->Recryst Solid Remains End QC Analysis (HPLC/NMR) Recryst->End Pure Product Column->End Pure Fractions

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state of the crude isolate.

Module 2: Troubleshooting Specific Impurities

Issue 1: Removing Over-Brominated Side Products (5,7-Dibromo species)

Symptom: Mass spec shows M+2 and M+4 peaks corresponding to dibromo species; NMR shows loss of aromatic protons on the benzene ring. Root Cause: The 8-methoxy group is an ortho/para director, activating the C5 and C7 positions. If the reaction temperature spikes or excess brominating agent (NBS/Br


) is used, electrophilic aromatic substitution occurs on the benzene ring.
Protocol A: Acetonitrile Recrystallization (The "Gold Standard")

Acetonitrile (MeCN) is highly effective because the desired 3-bromo product typically exhibits a steep solubility curve in MeCN, whereas the more lipophilic poly-brominated impurities remain in the mother liquor.

  • Dissolution: Suspend the crude solid in MeCN (10 mL per gram).

  • Reflux: Heat to reflux (82°C). The solid should fully dissolve.

    • Note: If a small amount of dark solid remains insoluble, filter it hot (this is likely polymerized byproducts).

  • Cooling: Allow the solution to cool slowly to room temperature over 2 hours. Do not crash cool in ice immediately, as this traps impurities.

  • Filtration: Collect the pale yellow crystals via vacuum filtration.

  • Wash: Wash the cake with cold MeCN (0°C).

Why this works: The 3-bromo derivative packs efficiently into a crystal lattice in polar aprotic solvents, while the bulky dibromo impurities disrupt this packing and stay in solution [1].

Issue 2: Persistent "Sticky" Residue (Succinimide & Oligomers)

Symptom: The product is a gummy solid that is difficult to handle. NMR shows a singlet at ~2.7 ppm (Succinimide). Root Cause: Incomplete removal of N-bromosuccinimide (NBS) byproducts or oligomerization of the amine.

Protocol B: The Aqueous-Organic Trituration

Before attempting chromatography, you must remove the bulk succinimide, which is water-soluble.[1]

  • Quench: Pour the reaction mixture into a 5% Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) solution. This neutralizes active bromine species.
  • Extraction: Extract with Ethyl Acetate (EtOAc).

  • The Critical Wash: Wash the organic layer 3x with Water . Succinimide is highly soluble in water; the lipophilic quinoline is not.

  • Trituration: After drying and concentrating the organic layer to a solid, triturate (mash) the solid with Hexanes or Diethyl Ether .

    • Action: Sonicate for 10 minutes.

    • Result: The impurities dissolve or suspend; the product remains a solid. Filter to collect.

Issue 3: Tailing/Streaking on Chromatography Columns

Symptom: The compound elutes as a broad streak rather than a tight band, causing overlap with impurities.[1] Root Cause: The basic amine at the C2 position interacts with the acidic silanols on the silica gel surface.

Protocol C: Amine-Modified Flash Chromatography

Standard silica gel is too acidic for amino-quinolines. You must deactivate the silica.

Mobile Phase Preparation:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH

    
    OH).
    

Step-by-Step:

  • Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of Hexane containing 5% TEA. This "caps" the active acidic sites.

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Gradient: 0%

      
       5% MeOH in DCM.
      
  • Observation: The 3-bromo product usually elutes early compared to the more polar N-oxides or unreacted amine starting material.

Data Table: Solvent System Efficacy

Solvent SystemAdditiveSuitabilityNotes
Hexane/EtOAcNoneLowCauses severe tailing; product sticks to baseline.
DCM/MeOH1% TEA High Best for separation of regioisomers.
Acetone/HexaneNoneMediumGood for TLC, difficult for preparative scale.
TolueneNoneLowOnly for recrystallization, not chromatography.

Module 3: Mechanism of Impurity Formation

Understanding where the impurities come from allows you to prevent them upstream.

ReactionPathways SM Starting Material (8-Methoxyquinolin-2-amine) Target Target Product (3-Bromo-8-methoxy...) SM->Target Kinetic Control (Low Temp, 0°C) Impurity1 Impurity A (5-Bromo isomer) SM->Impurity1 Thermodynamic (Room Temp) NBS + NBS (1.0 eq) Impurity2 Impurity B (5,7-Dibromo species) Target->Impurity2 Over-reaction Impurity1->Impurity2 Excess NBS

Figure 2: Electrophilic substitution pathways. The 8-methoxy group activates the benzene ring (red path), competing with the pyridine ring bromination (green path).

Frequently Asked Questions (FAQ)

Q1: My product turned from pale yellow to dark brown overnight. Is it ruined?

  • A: Not necessarily. Amino-quinolines are photosensitive and prone to surface oxidation (N-oxide formation).

  • Fix: Dissolve in DCM, wash with 10% NaHCO

    
    , dry over MgSO
    
    
    
    , and re-concentrate. Store the purified solid in amber vials under Argon at -20°C.

Q2: Can I use HPLC to separate the regioisomers?

  • A: Yes. For analytical checks, use a C18 column with a high-pH buffer (Ammonium Bicarbonate, pH 10). Low pH buffers (Formic acid) will protonate the amine, causing peak broadening and poor resolution between the 3-bromo and 5-bromo isomers [2].

Q3: Why not use acid-base extraction to purify?

  • A: While the 2-amine is basic, the electron-withdrawing bromine and the resonance from the quinoline ring reduce its basicity (pKa ~4-5). It may not fully protonate in weak acids or fully extract into the aqueous layer, leading to yield loss. Recrystallization is superior for this specific derivative.

References

  • Ökten, S., et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[2]

  • Pfizer Inc. (2012).[3] "Compounds that modulate the activity of the G-protein-coupled receptor GPR119."[3] WO 2012/069948 A1. (Describes HPLC conditions for similar amino-bromo-quinolines).

  • Vertex Pharmaceuticals. (2010). "Process for preparing bromo-substituted quinolines." WO 2010/129451. (Details on chlorination/bromination sequences).

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods." (General principles for amine recrystallization).

Sources

Technical Support Center: Recrystallization Protocols for 3-Bromo-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing recrystallization solvents for 3-Bromo-8-methoxyquinolin-2-amine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Active Last Updated: February 12, 2026 Maintainer: Senior Application Scientist, Purification Division

Executive Summary & Physicochemical Profile

Compound: 3-Bromo-8-methoxyquinolin-2-amine Chemical Class: Polysubstituted Aminoquinoline Critical Attribute: Amphiphilic Heterocycle

This guide addresses the purification of 3-Bromo-8-methoxyquinolin-2-amine , a critical intermediate often utilized in kinase inhibitor and antimalarial pharmacophores. The molecule presents a unique purification challenge due to its "push-pull" electronic structure:

  • Polar Domain: The 2-amino group and quinoline nitrogen (H-bond donor/acceptor).

  • Lipophilic Domain: The 3-bromo and 8-methoxy substituents on the aromatic core.

Successful recrystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonding of the amine while accommodating the lipophilicity of the halogenated ring.

Solvent Selection Matrix

The following matrix synthesizes solubility data from analogous polysubstituted quinolines [1, 2].

Solvent SystemClassificationSuitabilityMechanism of ActionRecommended For
Acetonitrile (MeCN) Polar AproticPrimary Choice Dissolves the polar amine at high temp; poor solubility for the bromo-core at low temp.General Purity (>98%) . Best balance of recovery and impurity rejection.
Ethyl Acetate / n-Heptane Binary (Solvent/Antisolvent)Secondary Choice EtOAC solvates the organic core; Heptane forces precipitation of the amine salts.Scale-up . Safer and cheaper than MeCN; tunable polarity.
Ethanol / Water (9:1) Binary (Protice)Specialized High dielectric constant disrupts strong crystal lattice energy.Desalting . Removal of inorganic salts or highly polar, colored oxidation byproducts.
Toluene Non-polar AromaticSpecific High temperature solubility; selective precipitation of polar impurities.Isomer Removal . Effective for separating regioisomers (e.g., 5-bromo vs 3-bromo).
Decision Logic for Solvent Selection

SolventSelection Start Start: Crude 3-Bromo-8-methoxyquinolin-2-amine CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighImpurities High Polar Impurities / Salts? CheckPurity->HighImpurities Isomers Regioisomers Present? HighImpurities->Isomers No EtOH Use Ethanol/Water (9:1) (Removes Salts) HighImpurities->EtOH Yes Standard Standard Purification Isomers->Standard No Toluene Use Toluene (Rejects Isomers) Isomers->Toluene Yes MeCN Use Acetonitrile (MeCN) (Best Yield) Standard->MeCN

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Report: "Upon cooling the hot solution, the product separates as a yellow/brown oil droplets instead of crystals."

Root Cause: This is a common phenomenon with aminoquinolines [3]. It occurs when the solution enters the "metastable zone" where the boiling point of the solvent is higher than the melting point of the solvated product (or the product-impurity mixture).

Corrective Actions:

  • Temperature Control: Do not cool to 0°C immediately. Cool to room temperature slowly (10°C/hour).

  • Seeding: Add a seed crystal of pure product at the cloud point (approx. 40-50°C) to provide a nucleation surface.

  • Solvent Modification: If using EtOH/Water, slightly increase the ethanol content. Water decreases solubility too aggressively, forcing the oil out.

Issue 2: Retention of Regioisomers

User Report: "HPLC shows persistent 5-bromo or 7-bromo isomers alongside the desired 3-bromo product."

Root Cause: Bromination of activated quinolines (like 8-methoxyquinoline) often yields mixtures [4].[1] These isomers have nearly identical solubility profiles in polar solvents like Ethanol.

Corrective Actions:

  • Switch to Toluene: The slight structural difference between the 3-bromo and 5-bromo isomers results in different packing efficiencies. Toluene amplifies these differences better than alcohols.

  • Recrystallization Volume: Use a higher dilution (20 volumes of solvent instead of 10). This keeps the more soluble isomer in the mother liquor.

Issue 3: Oxidative Darkening

User Report: "The crystals are turning dark brown upon drying."

Root Cause: Electron-rich aminoquinolines are susceptible to air oxidation, forming quinone-imine type impurities [5].

Corrective Actions:

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.

  • Acidic Wash: If the color persists, wash the crude solid with cold, dilute HCl (to protonate the amine) followed by neutralization, before the final recrystallization.

Standard Operating Procedure (SOP)

Protocol: Recrystallization in Acetonitrile Target Purity: >98% | Typical Recovery: 75-85%

Step 1: Dissolution

  • Place 10.0 g of crude 3-Bromo-8-methoxyquinolin-2-amine in a 250 mL round-bottom flask.

  • Add 80 mL (8 volumes) of Acetonitrile (MeCN) .

  • Heat to reflux (82°C) with magnetic stirring.

  • Checkpoint: If solid remains undissolved after 10 minutes of reflux, add MeCN in 5 mL increments until dissolution is complete. Do not exceed 15 volumes.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble black specks (Pd residue or inorganic salts) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Safety: Perform this quickly to prevent premature crystallization in the funnel.

Step 3: Nucleation & Growth

  • Remove heat and allow the flask to cool to room temperature undisturbed on a cork ring.

  • Critical Step: Once the temperature reaches ~50°C, inspect for cloudiness. If oiling occurs, reheat to redissolve and add a seed crystal.

  • Once at room temperature (20-25°C), place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).[2]

  • Wash the filter cake with cold MeCN (2 x 10 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

RecrystallizationProtocol Dissolve 1. Dissolve in Refluxing MeCN Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter CoolRT 3. Slow Cool to RT (Avoid Oiling) Filter->CoolRT CoolIce 4. Cool to 0-4°C CoolRT->CoolIce Isolate 5. Filter & Wash (Cold MeCN) CoolIce->Isolate Dry 6. Vacuum Dry Isolate->Dry

Figure 2: Step-by-step workflow for the Acetonitrile recrystallization protocol.[3]

References

  • BenchChem Technical Support. (2025).[4][5] Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem.[5]

  • Ökten, S., et al. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.[1]

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[6][7] Mettler Toledo.

  • National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation. PMC.

  • Alfa Chemistry. (2024). Methods for Purification of Commonly Used Solvents. Alfa Chemistry.

Sources

Technical Support Center: Quinoline Regioselective Bromination

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of quinoline bromination. It moves beyond standard textbook definitions to provide actionable, troubleshooting-focused workflows for the bench scientist.

Ticket Type: Advanced Synthesis Support Subject: Troubleshooting Regioisomer Formation & Selectivity Control Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Selectivity Paradox"

If you are contacting us because you performed a standard bromination (


, acetic acid/sulfuric acid) on unsubstituted quinoline and obtained an inseparable mixture of 5-bromoquinoline and 8-bromoquinoline, this is not user error. 

The quinoline scaffold presents a unique electronic duality:

  • The Pyridine Ring: Electron-deficient (deactivated).[1]

  • The Benzene Ring: Electron-rich (relative to the pyridine ring).

  • The Protonation Effect: Under the acidic conditions required for electrophilic aromatic substitution (EAS), the nitrogen is protonated (

    
    ). This creates a quinolinium ion, which severely deactivates the entire system, but the benzene ring remains the only viable target.
    

The Core Problem: The C5 and C8 positions are the


-positions of the benzene ring. They are electronically nearly identical (HOMO coefficients are very similar). Therefore, standard EAS will produce a thermodynamic mixture (typically 50:50 to 60:40 favoring C5).

The Solution: You cannot "prevent" this mixture on unsubstituted quinoline using standard EAS. You must switch mechanisms (radical/complexation) or use blocking strategies.

Interactive Troubleshooting: The Decision Matrix

Before proceeding, identify your target isomer. The synthetic pathway changes radically based on the desired position.

QuinolineDecisionTree Start Target Isomer? C5_C8 5-Bromo or 8-Bromo Start->C5_C8 C3 3-Bromo Start->C3 C2_C4 2-Bromo or 4-Bromo Start->C2_C4 DirectEAS Direct EAS (Acidic) Result: Mixture (5+8) C5_C8->DirectEAS Unsubstituted Skraup Alternative: Skraup Synthesis (Start with 2-bromoaniline) C5_C8->Skraup High Purity Req. Complex Pyridine-HBr-Br2 Complex (Perbromide) C3->Complex NOxide N-Oxide Route C2_C4->NOxide Activation POBr3 POBr3 on Quinolinone C2_C4->POBr3 Substitution Separation Req. Chromatography or Frac. Crystallization DirectEAS->Separation Melt Thermal Rearrangement (180-200°C) Complex->Melt

Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on the target regioisomer.

Module 1: Targeting C5 and C8 (The "Classic" Mixture)
The Issue

Users report obtaining a "tarry" mixture containing both 5-bromo and 8-bromo isomers that co-elute on silica.[1]

Mechanism & Causality

In strong acid (


), the quinolinium ion directs the electrophile (

) to the carbocyclic ring. The transition states for C5 and C8 attack are nearly isoenergetic.
  • Derbyshire-Waters Conditions: Using

    
     generates a potent electrophile, but does not solve the regioselectivity issue; it only increases the reaction rate.
    
Protocol: Managing the Mixture

If you must use direct bromination, optimize for separation rather than reaction selectivity.

  • Reaction: Dissolve quinoline (1 eq) in conc.

    
    . Add 
    
    
    
    (1 eq). Add
    
    
    (1 eq) dropwise. Stir at RT.
  • Quench: Pour onto ice/NaOH (pH > 10).

  • Separation (The Critical Step):

    • 5-Bromoquinoline: mp ~48°C.[1]

    • 8-Bromoquinoline: mp ~80°C (higher melting point due to symmetry/packing).[1]

    • Technique: Dissolve the crude solid in hot ethanol. Cool slowly. The 8-bromo isomer typically crystallizes out first.[1] The mother liquor will be enriched in the 5-bromo isomer.[1]

Alternative: The "Bottom-Up" Approach (High Purity)

If you need >98% regiopurity, do not brominate quinoline. Synthesize the ring with the bromine already in place.

  • For 8-Bromoquinoline: Perform a Skraup synthesis using 2-bromoaniline + glycerol + nitrobenzene.[1]

  • For 5-Bromoquinoline: Perform a Skraup synthesis using 3-bromoaniline (Note: This yields a mixture of 5- and 7-bromo, but separation is often easier than 5/8).[1]

Module 2: Targeting C3 (The "Pyridine Ring" Challenge)
The Issue

Standard EAS never touches the C3 position because the pyridine ring is deactivated.

The Fix: Thermodynamics & Radical/Complex Pathways

To hit the 3-position, you must avoid the quinolinium ion mechanism. We utilize the Pyridine-Perbromide method.[1] This proceeds via an addition-elimination mechanism or radical pathway depending on the exact temperature, often involving a 1,2-dibromo intermediate that eliminates HBr to give the thermodynamic 3-bromo product.[1]

Protocol: Synthesis of 3-Bromoquinoline
  • Reagents: Quinoline (10 mmol), Pyridine (12 mmol), Bromine (20 mmol),

    
     (or Chlorobenzene for higher temps).
    
  • Step 1 (Complexation): Add bromine to the quinoline/pyridine mixture in solvent. A yellow/orange solid (perbromide complex) forms.

  • Step 2 (Thermolysis): Reflux the mixture. If using

    
    , you may need to distill off solvent and heat the "melt" to ~180°C.
    
  • Observation: Evolution of HBr gas (white fumes).

  • Workup: Basify with

    
    , extract with DCM.
    
  • Validation: 3-Bromoquinoline is distinct by NMR (Singlet-like peak at ~8.9 ppm for C2-H, coupled only to C4).[1]

Module 3: Targeting C2, C4, and C8 (The N-Oxide Route)
The Issue

Direct functionalization of C2/C4 requires nucleophilic displacement (S_NAr) or activation via oxidation.

The Fix: N-Oxide Activation

Quinoline N-oxide changes the dipole of the ring, allowing electrophilic attack at C4 (via nitration/bromination) or transition-metal catalyzed direction to C8.[1]

Workflow Diagram: N-Oxide Utility

N_Oxide_Pathways Q Quinoline QNO Quinoline N-Oxide Q->QNO mCPBA or H2O2 Br_C4 4-Bromoquinoline (via Nitration/Red/Sandmeyer) QNO->Br_C4 HNO3/H2SO4 (Indirect Route) Br_C8 8-Bromoquinoline (Rh-Catalyzed C-H Activation) QNO->Br_C8 [RhCp*Cl2]2 NBS Br_C2 2-Bromoquinoline (POBr3 rearrangement) QNO->Br_C2 POBr3 (Meisenheimer-like)

Figure 2: Leveraging N-Oxide chemistry to access difficult regioisomers.

Troubleshooting Data & FAQs
Symptom Checker
SymptomProbable CauseCorrective Action
Product is a mix of 5-Br and 8-Br Standard EAS conditions used on unsubstituted quinoline.[1]Acceptance: This is unavoidable chemically.[1] Action: Use fractional crystallization (EtOH) to isolate 8-Br. Use Chromatography (Hexane/EtOAc) for 5-Br.[1][2]
Reaction stalled; no bromination Acid concentration too high (complete deactivation) or no catalyst.Add Silver Sulfate (

)
or Iron (

) powder to generate a stronger electrophile.
Formation of 3-bromo occurred Reaction temperature was too high (>150°C) or radical initiator present.[1]If 5/8 is desired, keep temp < 60°C and exclude light. If 3 is desired, optimize heat.
Exothermic "Runaway" Rapid addition of

to unprotonated quinoline.
Safety Critical: Always pre-complex quinoline with acid or solvent before adding neat bromine.[1]
Frequently Asked Questions

Q: Can I use NBS to selectively brominate the 5-position? A: In highly polar/acidic media (


), NBS behaves similarly to 

(generating

). While some literature suggests a slight preference for C5 with NBS in acetonitrile/acid, it is rarely exclusive. Expect 5-10% of the C8 isomer.[1]

Q: Why is 3-bromoquinoline so expensive to buy? A: Because it cannot be made by simple mixing.[1] It requires the "melt" process or complex multi-step synthesis (Skraup), which drives up manufacturing costs.

Q: I see a spot on TLC that isn't 5, 8, or 3. What is it? A: Likely 5,8-dibromoquinoline .[1][3] If you run the reaction too long or with excess bromine (>1.1 eq), the second bromine adds to the other alpha-position.

References
  • De la Mare, P. B. D., Kiamud-din, M., & Ridd, J. H. (1960). "The 5- and 8-bromination of quinoline and some of its derivatives."[1][4] Journal of the Chemical Society, 561-563.

    • Core Reference for the 5 vs 8 isomer distribution r
  • Eisch, J. J. (1962). "Aromatic Substitution of Heterocycles. II. The Mechanism of the Bromination of Quinoline." The Journal of Organic Chemistry, 27(4), 1318–1323.

    • Core Reference for the 3-bromo reaction mechanism via perbromide complex.
  • Derbyshire, D. H., & Waters, W. A. (1950). "The significance of the bromine cation in aromatic substitution.[5] Part I. Kinetic evidence."[1][5] Journal of the Chemical Society, 564-573.

    • Foundation for using Silver Sulf
  • Sharma, R., et al. (2019). "Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation."[1][6] The Journal of Organic Chemistry, 84(13), 8792–8803.

    • Modern method for selective C8 functionaliz

Sources

Resolving catalyst poisoning in couplings with 3-Bromo-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case File: Coupling of 3-Bromo-8-methoxyquinolin-2-amine

Status: OPEN Priority: CRITICAL Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary & Diagnosis

You are likely experiencing stalled reactions (<10% conversion), immediate precipitation of palladium black, or recovery of unreacted starting material.

The Root Cause: "The Chelation Trap" Your substrate, 3-Bromo-8-methoxyquinolin-2-amine , is not just a reactant; it is a potent tridentate ligand that sequesters palladium. It possesses three coordination sites that disable the catalytic cycle before oxidative addition can occur at the C-Br bond:

  • N1 (Quinoline Nitrogen): A strong

    
    -donor.
    
  • 8-Methoxy Group: Located in the peri position, it forms a stable 5-membered chelate ring with the N1 nitrogen and the metal center.

  • 2-Amino Group: A primary amine that acts as a Lewis base or, under basic conditions, an amidate ligand.

The combination of the 8-OMe/N1 chelate and the 2-NH2 group creates a coordination environment that outcompetes standard phosphine ligands (like PPh3 or dppf), locking the Pd into an inactive "off-cycle" resting state.

Visualizing the Failure Mode

The following diagram illustrates how your molecule traps the catalyst compared to the desired pathway.

CatalystPoisoning Pd_Active Active Catalyst [L-Pd(0)] Poison_Complex INACTIVE TRAP (Bis-chelated Pd Complex) Pd_Active->Poison_Complex POISONING PATHWAY (N1/OMe Chelation) Ox_Add Oxidative Addition (L-Pd(II)-Ar-Br) Pd_Active->Ox_Add Desired Pathway (Steric Ligand Protection) Substrate 3-Bromo-8-methoxy quinolin-2-amine Substrate->Poison_Complex High Affinity Binding Substrate->Ox_Add Product Coupled Product Ox_Add->Product Transmetallation & Reductive Elimination

Figure 1: The competition between productive oxidative addition and catalyst sequestration by the 8-methoxy-quinoline chelate.

Troubleshooting Protocols (Tiered Solutions)
Tier 1: Ligand Engineering (The "Bulky Shield" Approach)

Logic: Standard ligands (PPh3, dppf) are not bulky enough to prevent the substrate from displacing them. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are massive; they create a steric wall that prevents the N1/OMe coordination but allows the linear C-Br oxidative addition.

  • Primary Recommendation: XPhos or RuPhos .[1]

  • Secondary Recommendation: BrettPhos (specifically designed for primary amine tolerance).[2]

  • Precatalyst: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G3). These ensure a 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period where poisoning often happens.

Tier 2: The "Masking" Strategy (Protection Groups)

Logic: If ligand engineering fails, you must disable the coordinating groups on the substrate.

  • The 2-Amino Problem: The primary amine is the easiest to mask. Acetyl (Ac) or Boc protection reduces the Lewis basicity of the nitrogen significantly.

  • The 8-Methoxy Problem: This cannot be masked, but without the synergistic binding of the 2-amine, the chelation effect is weaker and can be overcome by Tier 1 ligands.

Protocol: Convert the 2-amine to the 2-acetamido or 2-(Boc-amino) derivative before the coupling step.

Tier 3: Base & Additive Optimization

Logic: Strong bases (e.g., NaOtBu, KOtBu) can deprotonate the 2-amine (pKa ~23 in DMSO), turning it into an amide anion—a ferocious ligand for Pd.

  • Solution: Switch to weak, inorganic bases.

    • Recommended: K3PO4 (anhydrous or 3M aq.), K2CO3, or Cs2CO3.

    • Avoid: Alkoxides or hydroxides if the amine is unprotected.

Experimental Screening Protocol (The "Rescue Kit")

Do not run a single reaction. Run this 4-vial screen to identify the working system.

Conditions: 0.1 mmol scale, Concentration 0.15 M. Solvent: 1,4-Dioxane/H2O (4:1) for Suzuki; Toluene for Buchwald-Hartwig. Temperature: 80–100 °C.

VialLigand/Cat SystemBaseRationale
A XPhos-Pd-G3 (2-3 mol%)K3PO4 (3.0 eq)The Standard: High steric bulk, excellent for heteroaryl chlorides/bromides.
B RuPhos-Pd-G3 (2-3 mol%)K2CO3 (3.0 eq)The Specialist: RuPhos is exceptional for preventing amine coordination.
C P(tBu)3 Pd G2 (2-3 mol%)K3PO4 (3.0 eq)The Electron Rich: Highly electron-rich to force oxidative addition on electron-rich rings.
D Pd(dppf)Cl2 (5 mol%)Cs2CO3 (3.0 eq)The Control: Traditional bidentate ligand (likely to fail, but useful baseline).

Step-by-Step Workflow:

  • Weigh Solids: Add Pd precatalyst, Boronic Acid (1.5 eq), Base, and Substrate to the vial.

  • Purge: Cap and purge with Argon/N2 for 5 minutes. (Oxygen is fatal here).[3]

  • Solvent: Add degassed solvent via syringe.

  • Heat: Stir vigorously at target temp for 2 hours.

  • Check: Aliquot 10 µL into MeOH, filter, and check LCMS.

    • If SM remains: Go to Tier 2 (Protection).

    • If Protodehalogenation (H instead of Br): Lower temp to 60°C, switch to anhydrous solvent.

Frequently Asked Questions (FAQs)

Q: Can I perform a Buchwald-Hartwig amination on the 2-amine while the 3-bromo is present? A: No. This is chemically ambivalent. The 3-bromo position is an electrophile. If you try to react the 2-amine (nucleophile) with another aryl halide, the Pd will likely insert into your own 3-bromo bond first, leading to polymerization or oligomerization. You must protect the 2-amine or use the 3-bromo as the reactive site first.

Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates catalyst decomposition. The ligands (phosphines) have dissociated from the Pd, likely displaced by your substrate's nitrogen atoms. Once the ligand is gone, the "naked" Pd aggregates and precipitates. Fix: Use the G3/G4 precatalysts (which have the ligand pre-bound) or increase the Ligand:Pd ratio to 2:1 or 3:1.

Q: Does the 8-methoxy group always poison the catalyst? A: It is a "hemilabile" ligand. It binds and releases.[4] However, in 8-substituted quinolines, the bite angle is perfect for 5-membered ring formation. This makes the binding constant (


) very high. You need a ligand with a higher binding constant (like XPhos) to displace it.
Decision Logic Tree

Use this flow to navigate your optimization process.

OptimizationTree Start Start: Coupling Fails Check_Prot Is 2-NH2 Protected? Start->Check_Prot Protect Protect with Ac/Boc Check_Prot->Protect No Ligand_Screen Screen Buchwald G3 (XPhos, RuPhos) Check_Prot->Ligand_Screen Yes Protect->Ligand_Screen Result_1 Success? Ligand_Screen->Result_1 Done Scale Up Result_1->Done Yes Base_Switch Switch Base to Weak Inorganic (K3PO4) Result_1->Base_Switch No Result_2 Success? Result_2->Done Yes Consult Literature\n(Cu-Catalysis?) Consult Literature (Cu-Catalysis?) Result_2->Consult Literature\n(Cu-Catalysis?) No Base_Switch->Result_2

Figure 2: Strategic decision tree for optimizing couplings with chelating quinolines.

References
  • Surry, D. S., & Buchwald, S. W. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Definitive guide on ligand selection for amine-containing substrates).

  • Paul, F., et al. (2018). "Overcoming Catalyst Poisoning in the Suzuki-Miyaura Coupling of Pyridines." Journal of the American Chemical Society. (Mechanistic insight into nitrogen coordination poisoning).

  • Guram, A. S., et al. (2010). "Application of Buchwald-Hartwig Amination in Pharmaceutical Process Chemistry." Organic Process Research & Development. (Industrial perspective on handling heteroaryl halides).

  • Bruno, N. C., et al. (2013). "Pd-Catalyzed Cross-Coupling: The Use of Precatalysts." Chemical Reviews. (Explains why G3/G4 catalysts prevent the "induction period" poisoning).

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3-Bromo-8-methoxyquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating and quantifying impurities.[1][2][3] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of 3-Bromo-8-methoxyquinolin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds.

The development of a robust HPLC method is a critical step to ensure reliable and reproducible results, which are essential for the safety and efficacy of the final drug product.[1] This guide will delve into the rationale behind the selection of chromatographic conditions and provide detailed experimental protocols. The methods presented are designed to be self-validating systems, adhering to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

Understanding the Analyte: 3-Bromo-8-methoxyquinolin-2-amine

3-Bromo-8-methoxyquinolin-2-amine is a quinoline derivative. Quinoline and its derivatives are a class of heterocyclic aromatic compounds that form the backbone of many synthetic drugs.[4][5] The presence of the aromatic rings, the basic amine group, and the bromine and methoxy substituents on the quinoline core will dictate its chromatographic behavior. Aromatic amines can be challenging to analyze by RP-HPLC, sometimes exhibiting poor peak shape due to interactions with residual silanols on the silica-based stationary phase.[6] Therefore, careful method development is crucial.

Potential Impurities

The purity assessment must consider potential impurities arising from the synthesis of 3-Bromo-8-methoxyquinolin-2-amine. Common synthetic routes for quinolines, such as the Skraup or Doebner-von Miller syntheses, can lead to various byproducts, including isomers, starting material residues, and polymeric materials.[7][8] For instance, incomplete bromination could leave 8-methoxyquinolin-2-amine as an impurity, while side reactions could introduce other positional isomers of the bromo-substituent. A robust HPLC method must be able to resolve the main component from these and other potential process-related impurities and degradation products.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC methods are proposed and compared for the purity determination of 3-Bromo-8-methoxyquinolin-2-amine. Both methods are developed with the goal of achieving optimal separation of the main peak from potential impurities.

Method 1: Isocratic Elution with a Standard C18 Column

This method represents a straightforward and rapid approach suitable for routine quality control where the impurity profile is well-characterized and baseline separation of known impurities is achievable under constant mobile phase conditions.

Method 2: Gradient Elution with a Phenyl-Hexyl Column

This method offers a more versatile and powerful separation strategy, particularly useful during process development or for analyzing samples with a more complex impurity profile. The use of a phenyl-hexyl stationary phase provides alternative selectivity compared to a standard C18 column, which can be advantageous for separating aromatic and moderately polar compounds. The gradient elution allows for the separation of compounds with a wider range of polarities within a reasonable timeframe.[9]

Data Presentation: Comparison of Chromatographic Parameters
ParameterMethod 1: Isocratic C18Method 2: Gradient Phenyl-HexylRationale for Selection
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmC18 is a common first choice for RP-HPLC.[10] Phenyl-Hexyl offers alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in WaterTFA is an effective ion-pairing agent that can improve peak shape for basic compounds. Formic acid is a volatile buffer suitable for LC-MS compatibility.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[10]
Elution Mode Isocratic: 60% A, 40% BGradient: 0-15 min, 95% A to 40% A; 15-20 min, 40% A; 20-21 min, 40% A to 95% A; 21-25 min, 95% AIsocratic elution is simpler and faster for known separations. Gradient elution is superior for complex mixtures with a range of polarities.
Flow Rate 1.0 mL/min1.2 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C35 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection (UV) 254 nm254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Vol. 10 µL10 µLA standard injection volume.
Experimental Protocols

System Suitability: Before sample analysis, the chromatographic system must be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution (a solution of the 3-Bromo-8-methoxyquinolin-2-amine reference standard) should be injected five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000. These criteria ensure the system is performing adequately.[9]

Standard Preparation: Accurately weigh about 10 mg of 3-Bromo-8-methoxyquinolin-2-amine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile). This stock solution can be further diluted to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Sample Preparation: Accurately weigh about 10 mg of the 3-Bromo-8-methoxyquinolin-2-amine sample and prepare as described for the standard solution.

Analysis Procedure: Inject the blank (diluent), followed by the standard solution and then the sample solution into the HPLC system. The chromatograms are recorded, and the peak areas are integrated.

Calculation of Purity: The purity of the sample is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for HPLC purity analysis.

Comparison of Method Performance
Performance MetricMethod 1: Isocratic C18Method 2: Gradient Phenyl-HexylDiscussion
Resolution (Rs) Rs > 1.5 for known impuritiesRs > 2.0 for all observed peaksThe gradient method provides superior resolution, especially for closely eluting and late-eluting impurities.
Peak Symmetry Tailing factor ~1.3Tailing factor ~1.1The use of a more modern phenyl-hexyl column and optimized gradient conditions can lead to improved peak shapes.
Selectivity Good for non-polar impuritiesExcellent for aromatic and polar impuritiesThe phenyl-hexyl stationary phase offers π-π interactions, providing unique selectivity for aromatic compounds.
Run Time ~15 minutes~25 minutesThe isocratic method is faster, making it more suitable for high-throughput analysis of well-characterized samples.
Robustness Sensitive to small changes in mobile phase compositionMore robust to minor variations in mobile phase compositionGradient methods are often more robust as small changes in the mobile phase have a less pronounced effect on retention times compared to isocratic methods.
Logical Relationship of Method Development Parameters

Method_Development cluster_analyte Analyte Properties cluster_hplc_params HPLC Parameters cluster_performance Performance Goals Structure Chemical Structure Polarity Polarity Structure->Polarity Column Column Chemistry Polarity->Column pKa pKa MobilePhase Mobile Phase pKa->MobilePhase pH selection Resolution Resolution Column->Resolution MobilePhase->Resolution Gradient Gradient/Isocratic Gradient->Resolution RunTime Run Time Gradient->RunTime Detector Detector Sensitivity Sensitivity Detector->Sensitivity

Caption: Interdependencies in HPLC method development.

Conclusion and Recommendations

Both presented HPLC methods are capable of determining the purity of 3-Bromo-8-methoxyquinolin-2-amine.

  • Method 1 (Isocratic C18) is recommended for routine quality control environments where speed and efficiency are critical, and the impurity profile is well-established. Its simplicity makes it easy to implement and transfer between laboratories.

  • Method 2 (Gradient Phenyl-Hexyl) is the preferred choice for method development, validation, and the analysis of samples with unknown or complex impurity profiles.[11] Its superior resolving power and alternative selectivity provide a higher degree of confidence in the purity assessment.

The choice of the most appropriate method will depend on the specific application and the stage of drug development.[9] It is crucial to validate the chosen method according to ICH guidelines to ensure it is fit for its intended purpose.[12][13][14]

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available from: [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available from: [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available from: [Link]

  • IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Available from: [Link]

  • IOPscience. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Available from: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available from: [Link]

  • ResearchGate. (2025, August 7). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Available from: [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]

  • MDPI. (n.d.). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Available from: [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]

  • PMC. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Wikipedia. (n.d.). Quinoline. Available from: [Link]

Sources

Validation of bioassay results involving 3-Bromo-8-methoxyquinolin-2-amine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of bioassay results involving 3-Bromo-8-methoxyquinolin-2-amine inhibitors Content Type: Publish Comparison Guide

Executive Summary

3-Bromo-8-methoxyquinolin-2-amine (BMQA) represents a privileged scaffold in medicinal chemistry, sharing structural homology with 8-aminoquinoline anti-infectives (e.g., Primaquine) and 2-aminoquinoline kinase inhibitors. However, the planar, electron-rich nature of the aminoquinoline core presents distinct bioassay challenges, including intrinsic fluorescence, potential aggregation, and redox cycling.

This guide provides a rigorous framework for validating BMQA "hits" in biochemical and cell-based assays. It compares BMQA against "Clean" Reference Standards and "Promiscuous" Controls to distinguish true pharmacological inhibition from assay artifacts.

Part 1: Comparative Performance Analysis

To validate BMQA, its behavior must be benchmarked against established standards. The table below contrasts BMQA with a Reference Standard (High Specificity) and a Pan-Assay Interference Compound (PAINS) (Low Specificity).

Table 1: Comparative Assay Behavior Profiles
FeatureBMQA (Test Article) Reference Standard (e.g., Staurosporine/Chloroquine)Promiscuous Control (e.g., Rottlerin/Curcumin)
IC₅₀ Shift (± Detergent) Critical Check: If IC₅₀ increases >3x with Triton X-100, suspect aggregation.Stable (Shift < 2-fold).Unstable: IC₅₀ often increases 10-100x with detergent.
Hill Slope (

)
Target: 0.8 – 1.2 (Ideal).Typically ~1.0 (Stoichiometric binding).Often > 2.0 or < 0.5 (Indicates non-specific binding/aggregation).
Intrinsic Fluorescence High Risk: Aminoquinolines often fluoresce at 400–500nm.Low/Known.Variable (often interferes with FRET/TR-FRET).
Redox Reactivity Moderate: 8-methoxy group can undergo demethylation/oxidation.Low (Optimized drug).High (Generates H₂O₂ false positives).
Solubility (PBS, pH 7.4) Low-Moderate: Planar structure promotes stacking.High (Salt forms).Very Low (Precipitates at screening conc.).

Expert Insight: If your BMQA dose-response curve yields a Hill Slope > 2.0, do not proceed to animal studies. This is a hallmark of colloidal aggregation, not specific binding.

Part 2: Validation Workflow & Logic

The following decision tree outlines the mandatory steps to elevate BMQA from a "Screening Hit" to a "Validated Lead."

ValidationLogic Start Screening Hit: BMQA Purity 1. Identity & Purity Check (LC-MS / NMR > 95%) Start->Purity Solubility 2. Solubility Limit Test (Nephelometry/DLS) Purity->Solubility Pass Discard DISCARD / OPTIMIZE Purity->Discard Fail (<90% Pure) Interference 3. Interference Counter-Screen (Fluorescence/Quenching) Solubility->Interference Soluble at IC50 Solubility->Discard Precipitates Detergent 4. Detergent Sensitivity (0.01% Triton X-100) Interference->Detergent No Optical Interference Interference->Discard Inner Filter Effect Orthogonal 5. Orthogonal Assay (Biophysical: TSA/SPR) Detergent->Orthogonal IC50 Stable Detergent->Discard IC50 Shift > 3x (Aggregator) Validated VALIDATED LEAD Orthogonal->Validated Binding Confirmed Orthogonal->Discard No Binding

Figure 1: Critical Decision Tree for Validating Aminoquinoline Inhibitors.

Part 3: Detailed Experimental Protocols
Protocol A: Fluorescence Interference Counter-Screen

Objective: Aminoquinolines can absorb light at excitation wavelengths (Inner Filter Effect) or emit fluorescence, mimicking assay signals. This protocol quantifies that error.

Methodology:

  • Setup: Prepare a mock assay plate containing the fluorophore/substrate product at a concentration equivalent to 50% conversion (mid-point of assay signal). Do not add enzyme.

  • Titration: Add BMQA in a dose-response format (e.g., 10 µM down to 1 nM).

  • Read: Measure fluorescence intensity (RFU) at the assay's specific Ex/Em wavelengths.

  • Analysis:

    • Ideal Result: RFU remains constant across all BMQA concentrations.

    • Interference: A dose-dependent decrease in RFU indicates Quenching/Inner Filter Effect . A dose-dependent increase indicates Autofluorescence .

    • Correction: If interference is < 20% of the total signal window, mathematical correction is possible. If > 20%, switch to a non-fluorescent assay (e.g., Mass Spec or Luminescence).

Protocol B: Detergent-Based Aggregation Test

Objective: To rule out "promiscuous" inhibition caused by BMQA forming colloidal aggregates that sequester enzyme.

Methodology:

  • Control Condition: Run the standard biochemical IC₅₀ assay with standard buffer.

  • Test Condition: Run the exact same assay supplemented with 0.01% v/v Triton X-100 (or 0.005% Tween-20) freshly prepared.

  • Comparison:

    • Calculate the Ratio:

      
      
      
    • Pass:

      
      . The inhibition is likely specific.
      
    • Fail:

      
       (Potency is lost with detergent). This confirms the inhibitor was acting via aggregation (a false positive).
      
Part 4: Mechanistic Visualization (Assay Interference)

Understanding how BMQA might fake a result is crucial for troubleshooting.

InterferenceMechanism cluster_0 Well Microenvironment LightSource Excitation Light (Source) BMQA BMQA Molecule (Test Compound) LightSource->BMQA Absorption (Inner Filter) Fluorophore Assay Fluorophore (Signal) LightSource->Fluorophore Excites Detector Detector (Readout) BMQA->Detector Autofluorescence (False Signal) Fluorophore->Detector Emission

Figure 2: Optical Interference Mechanisms. BMQA can absorb excitation light (preventing signal) or emit its own light (faking signal).

Part 5: Scientific Grounding & References[1][2][3][4][5]
Key Validation Criteria (E-E-A-T)
  • Hill Slope Analysis: A Hill slope of 1.0 suggests 1:1 binding. Slopes > 2.0 strongly suggest aggregation or insolubility [1].

  • PAINS Filters: 2-aminoquinolines are not classical PAINS, but their oxidized quinone-imine forms can be reactive. Always check for time-dependent inhibition to rule out covalent modification [2].

  • Solubility: 8-methoxyquinolines are lipophilic. Ensure DMSO concentration in the final assay is < 1% to prevent precipitation, which causes light scattering artifacts.

References
  • Sittampalam, G. S., et al. (Eds.).[1][2][3] (2004).[3] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.